1-[(2-chlorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
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Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic compound with a complex chemical structure It is characterized by the presence of a chlorophenyl group, a methanesulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and methanesulfonyl groups. The final step involves the attachment of the methoxypropan-2-yl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and reduce production costs while ensuring the safety of the workers and the environment.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H25ClN2O4S |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H25ClN2O4S/c1-13(11-24-2)19-17(21)14-7-9-20(10-8-14)25(22,23)12-15-5-3-4-6-16(15)18/h3-6,13-14H,7-12H2,1-2H3,(H,19,21) |
InChI Key |
HHKKPYAVGNLLMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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